2-(3-acetyl-1H-indol-1-yl)-N-(4-chlorophenethyl)acetamide

Lipophilicity Physicochemical profiling Drug-likeness

2-(3-Acetyl-1H-indol-1-yl)-N-(4-chlorophenethyl)acetamide is a synthetic indole-1-acetamide derivative with a 3-acetyl substitution on the indole ring and an N-(4-chlorophenethyl) side chain. It has the molecular formula C20H19ClN2O2 and a molecular weight of 354.8 g/mol.

Molecular Formula C20H19ClN2O2
Molecular Weight 354.83
CAS No. 1421499-86-6
Cat. No. B2663469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-acetyl-1H-indol-1-yl)-N-(4-chlorophenethyl)acetamide
CAS1421499-86-6
Molecular FormulaC20H19ClN2O2
Molecular Weight354.83
Structural Identifiers
SMILESCC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCCC3=CC=C(C=C3)Cl
InChIInChI=1S/C20H19ClN2O2/c1-14(24)18-12-23(19-5-3-2-4-17(18)19)13-20(25)22-11-10-15-6-8-16(21)9-7-15/h2-9,12H,10-11,13H2,1H3,(H,22,25)
InChIKeySAALPNSCVFGDQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Acetyl-1H-indol-1-yl)-N-(4-chlorophenethyl)acetamide (CAS 1421499-86-6): Structural Identity and Procurement Baseline


2-(3-Acetyl-1H-indol-1-yl)-N-(4-chlorophenethyl)acetamide is a synthetic indole-1-acetamide derivative with a 3-acetyl substitution on the indole ring and an N-(4-chlorophenethyl) side chain. It has the molecular formula C20H19ClN2O2 and a molecular weight of 354.8 g/mol [1]. The compound is primarily listed in chemical supplier catalogs and public compound databases as a research chemical, with typical purity specifications of ≥95% [2]. It belongs to a broader class of indole-1-acetamide derivatives that have been explored in medicinal chemistry for targets including secretory phospholipase A2 (sPLA2) and histone deacetylases (HDACs).

Why 2-(3-Acetyl-1H-indol-1-yl)-N-(4-chlorophenethyl)acetamide Cannot Be Simply Replaced by Other Indole-1-Acetamide Analogs


Within the indole-1-acetamide chemical space, seemingly minor modifications to the N-substituent produce marked differences in target engagement, cellular potency, and physicochemical properties. The 4-chlorophenethyl group in CAS 1421499-86-6 provides a specific combination of lipophilicity (estimated logP ~3.0–3.5), steric bulk, and hydrogen-bonding capacity that distinguishes it from simpler N-phenyl, N-benzyl, or unsubstituted acetamide analogs [1]. Patent literature demonstrates that SAR around the indole-1-acetamide scaffold is steep: compounds differing by a single halogen or methylene spacer can exhibit order-of-magnitude shifts in enzyme inhibition IC50 values [2]. Generic substitution without matched activity profiling thus carries a high risk of functional non-equivalence.

Quantitative Differentiation Evidence for 2-(3-Acetyl-1H-indol-1-yl)-N-(4-chlorophenethyl)acetamide vs. Closest Analogs


Lipophilicity Differentiation: Predicted logP and PSA Comparison with Unsubstituted and 4-Bromo Analogs

Computationally predicted logP for 2-(3-acetyl-1H-indol-1-yl)-N-(4-chlorophenethyl)acetamide is estimated at ~3.4, compared to logP = 2.03 for the unsubstituted 2-(3-acetyl-1H-indol-1-yl)acetamide (CAS 799264-84-9) [1]. Topological polar surface area (TPSA) is predicted to be approximately 65 Ų, similar across analogs, resulting in a higher logP/TPSA ratio for the target compound. This property profile is consistent with improved membrane permeability potential, although direct experimental Caco-2 or PAMPA data are not yet publicly available for this specific compound.

Lipophilicity Physicochemical profiling Drug-likeness

N-Substituent SAR in Indole-1-Acetamide sPLA2 Inhibitors: 4-Chlorophenethyl vs. 4-Chlorophenyl and 4-Bromophenyl

Patent US 5,641,800 discloses indole-1-acetamides as inhibitors of human non-pancreatic secretory phospholipase A2 (hnps-PLA2) [1]. Within this series, the N-(4-chlorophenyl)glyoxylamide analog exhibited an IC50 of approximately 0.5 μM against hnps-PLA2, while the corresponding N-(4-bromophenyl) analog showed reduced potency (IC50 ~2.1 μM), demonstrating that halogen identity on the distal aryl ring directly modulates activity. The target compound replaces the N-(4-chlorophenyl) acetamide with an N-(4-chlorophenethyl) acetamide, inserting an ethylene spacer that increases conformational flexibility and extends the aryl ring further from the indole core. This structural difference is predicted to alter the binding pose within the sPLA2 active site, although direct IC50 data for CAS 1421499-86-6 have not been reported in peer-reviewed literature.

sPLA2 inhibition Indole-1-acetamide SAR Anti-inflammatory

HDAC Inhibitory Activity of Indole-1-Acetamide Scaffold: Structural Determinants Derived from ChEMBL Data

Indole-1-acetamide derivatives have been deposited in ChEMBL as HDAC inhibitors. A related compound (CHEMBL4554522) bearing a distinct substitution pattern exhibited an EC50 of 7.50 μM against HDAC1/2/3 in human KMS-12-BM cells and an IC50 of 74 μM against DNMT3a [1]. A separate indole-1-acetamide chemotype (CHEMBL4530950) demonstrated potent and selective HDAC6 inhibition with an IC50 of 12 nM [2]. These data indicate that the indole-1-acetamide core can productively engage HDAC isozymes, but potency and isozyme selectivity are exquisitely sensitive to the N-substituent. The 4-chlorophenethyl group in CAS 1421499-86-6 is structurally distinct from the N-substituents in the characterized HDAC inhibitors, implying that its HDAC inhibition profile—if any—would require independent experimental determination.

HDAC inhibition Epigenetics Indole acetamide

Purity and Procurement Specification Baseline: 95% vs. 98% Cuts in Analog Series

Supplier listings indicate that 2-(3-acetyl-1H-indol-1-yl)-N-(4-chlorophenethyl)acetamide is typically offered at 95% purity (HPLC) as a research-grade compound [1]. In contrast, the simpler 2-(3-acetyl-1H-indol-1-yl)acetamide (CAS 799264-84-9) is available at NLT 98% purity from specialty suppliers . This difference in commercial purity specification may reflect the relative synthetic complexity introduced by the N-(4-chlorophenethyl) side chain, which involves an additional amide coupling or alkylation step. Users requiring quantitative biological profiling should verify lot-specific purity via independent HPLC or LC-MS analysis.

Compound procurement Quality control Purity specification

Caveat on Evidence Limitations for CAS 1421499-86-6

As of April 2026, no peer-reviewed publications or patents specifically disclose biological assay data for 2-(3-acetyl-1H-indol-1-yl)-N-(4-chlorophenethyl)acetamide (CAS 1421499-86-6). The compound appears primarily in chemical supplier catalogs as a research intermediate or screening compound. All potency and selectivity claims in the sections above are derived from structurally related indole-1-acetamide analogs and should be treated as class-level orientation rather than compound-specific evidence [1]. Users requiring validated biological activity for this specific compound should commission targeted in vitro profiling or request unpublished data directly from suppliers.

Data availability Research tool Screening compound

Recommended Application Scenarios for 2-(3-Acetyl-1H-indol-1-yl)-N-(4-chlorophenethyl)acetamide Based on Structural and Class-Level Evidence


Chemical Probe for sPLA2 Target Engagement Studies with 4-Chlorophenethyl Topology

Given the established sPLA2 inhibitory activity of indole-1-acetamide scaffolds [1], CAS 1421499-86-6 may serve as a structural probe to evaluate the impact of an extended 4-chlorophenethyl substituent on sPLA2 binding kinetics and selectivity. The ethylene spacer between the acetamide nitrogen and the 4-chlorophenyl ring differentiates it from the directly N-(4-chlorophenyl)-substituted analogs described in US 5,641,800. Comparative IC50 determination against hnps-PLA2 alongside the patent-exemplified N-(4-chlorophenyl) analog would directly test the SAR hypothesis.

HDAC Isozyme Selectivity Screening in Indole-1-Acetamide Chemical Space

The indole-1-acetamide core has demonstrated engagement with HDAC1/2/3 and HDAC6, with binding mode evidence suggesting that N-substituent identity determines isozyme selectivity profiles [2]. CAS 1421499-86-6, with its unique 4-chlorophenethyl N-substituent, represents a structurally defined expansion of this chemical space. It is suitable for inclusion in focused HDAC inhibitor screening panels, where its activity can be benchmarked against reference inhibitors SAHA (pan-HDAC) and tubastatin A (HDAC6-selective) under standardized fluorogenic substrate assay conditions.

Physicochemical Probe for Membrane Permeability SAR in Indole Acetamide Series

With an estimated logP of ~3.4, this compound sits at the upper boundary of CNS drug-like lipophilicity and may exhibit altered membrane partitioning compared to less lipophilic analogs such as 2-(3-acetyl-1H-indol-1-yl)acetamide (logP = 2.03) [3]. It is appropriate for parallel artificial membrane permeability assay (PAMPA) or Caco-2 monolayer experiments to quantify the effect of the chlorophenethyl substitution on passive permeability, providing a data point for optimizing the pharmacokinetic profile of indole-1-acetamide lead series.

Negative Control / Counter-Screen Compound for Halogen-Substituted Indole-1-Acetamides

In assays where a 3-acetylindole-1-acetamide with a 4-bromophenyl or 4-fluorophenyl substituent is the active chemotype, CAS 1421499-86-6 can function as a specificity control to verify that biological activity is attributable to the specific halogen and linker geometry. The chlorine atom on the distal phenyl ring provides a distinct electronegativity and van der Waals radius compared to bromine or fluorine, and the phenethyl linker imposes a different conformational ensemble than a direct phenyl attachment.

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